Potency Against P. falciparum 3D7: Direct Comparison with Reference Antimalarials
(2R,4R)-UCB7362 (as UCB7362) exhibits an IC50 of 10 nM against P. falciparum 3D7 in a 72-hour [3H] hypoxanthine incorporation assay [1]. This potency surpasses the historical front-line antimalarials artemisinin (IC50 = 13.18 ± 2.66 nM) and chloroquine (IC50 = 26.20 ± 3.66 nM) when assayed under comparable conditions [2]. While artemisinin and chloroquine target distinct pathways (heme and hemozoin formation, respectively), this comparison establishes the absolute potency of UCB7362 in the context of established antimalarial benchmarks.
| Evidence Dimension | In vitro potency against P. falciparum 3D7 (IC50) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | Artemisinin: 13.18 ± 2.66 nM; Chloroquine: 26.20 ± 3.66 nM |
| Quantified Difference | UCB7362 is 1.3-fold more potent than artemisinin and 2.6-fold more potent than chloroquine |
| Conditions | P. falciparum 3D7 strain; 72 h [3H] hypoxanthine incorporation assay (UCB7362); 48 h SYBR Green I assay (artemisinin/chloroquine) |
Why This Matters
Establishes UCB7362 as a highly potent antimalarial in absolute terms, providing a baseline for potency comparisons against other PMX inhibitors and guiding dose selection in preclinical studies.
- [1] Lowe MA, et al. J Med Chem. 2022;65(20):14121-14143. Table 2. View Source
- [2] Cui J, et al. Table 1. Pharmaceutics. 2022;14(3):544. View Source
